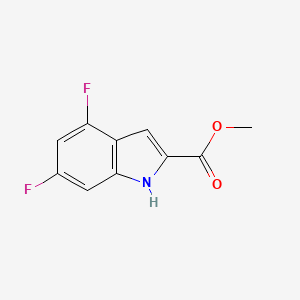

methyl 4,6-difluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,6-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBNNAMXCZSCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-difluoro-1H-indole-2-carboxylate

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, fluorinated indoles have garnered significant attention due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 4,6-difluoro-1H-indole-2-carboxylate, in particular, serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds, including inhibitors of enzymes such as HIV-1 integrase.[1] This guide provides a detailed exploration of the synthetic routes to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation.

Strategic Approaches to the Synthesis of the 4,6-difluoroindole Core

The construction of the 4,6-difluoro-1H-indole-2-carboxylate scaffold can be approached through several established indole synthesis methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. Two prominent and versatile methods for constructing the indole nucleus are the Reissert and the Fischer indole syntheses.

The Reissert Indole Synthesis: A Robust Route from Nitroaromatics

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes.[2][3][4][5][6] This approach is particularly advantageous when the appropriately substituted ortho-nitrotoluene is commercially available or readily accessible.

Core Principle: The synthesis commences with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically an alkoxide. The resulting ethyl o-nitrophenylpyruvate then undergoes a reductive cyclization to yield the indole-2-carboxylic acid.[2][3]

Visualizing the Reissert Synthesis Pathway:

A logical workflow for the Reissert Synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Condensation to form Ethyl 2-(2,4-difluoro-6-nitrophenyl)-3-oxobutanoate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of potassium ethoxide in absolute ethanol.

-

To this solution, add 2-methyl-1,3-difluoro-5-nitrobenzene.

-

Slowly add diethyl oxalate to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,4-difluoro-6-nitrophenyl)-3-oxobutanoate. Purification can be achieved by column chromatography.

Step 2: Reductive Cyclization to 4,6-Difluoro-1H-indole-2-carboxylic acid

-

Dissolve the crude pyruvate from the previous step in a mixture of acetic acid and ethanol.

-

Add zinc dust portion-wise to the stirred solution at a temperature maintained below 40°C.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains 4,6-difluoro-1H-indole-2-carboxylic acid, which can be purified by recrystallization.

The Fischer Indole Synthesis: A Classic Approach from Hydrazines

The Fischer indole synthesis is one of the most well-known and widely used methods for constructing the indole ring system.[7][8][9][10][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.

Core Principle: For the synthesis of the target molecule, 3,5-difluorophenylhydrazine would be reacted with a suitable keto-ester, such as diethyl ketomalonate, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst promotes an intramolecular cyclization and elimination of ammonia to afford the indole-2-carboxylate.

Visualizing the Fischer Indole Synthesis Pathway:

A logical workflow for the Fischer Indole Synthesis.

Experimental Protocol: A Step-by-Step Guide

Step 1: Formation of the Hydrazone and In Situ Cyclization

-

To a solution of 3,5-difluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid, add diethyl ketomalonate.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the reaction mixture.

-

Heat the mixture to an elevated temperature (typically 80-120°C) and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain crude ethyl 4,6-difluoro-1H-indole-2-carboxylate.

The Final Step: Esterification to this compound

The final step in the synthesis is the conversion of the carboxylic acid or the ethyl ester to the desired methyl ester.

From 4,6-Difluoro-1H-indole-2-carboxylic acid

Core Principle: The most direct method is the Fischer esterification, where the carboxylic acid is heated with methanol in the presence of a catalytic amount of a strong acid.[12][13]

Experimental Protocol: Fischer Esterification

-

Suspend 4,6-difluoro-1H-indole-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride).

-

Heat the mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography.

From Ethyl 4,6-difluoro-1H-indole-2-carboxylate

If the Fischer indole synthesis route is employed, a transesterification reaction can be performed. Alternatively, the ethyl ester can be hydrolyzed to the carboxylic acid, followed by esterification with methanol as described above.

Quantitative Data Summary

| Step | Reactants | Products | Reagents | Typical Yield |

| Reissert: Condensation | 2-Methyl-1,3-difluoro-5-nitrobenzene, Diethyl oxalate | Ethyl 2-(2,4-difluoro-6-nitrophenyl)-3-oxobutanoate | Potassium ethoxide, Ethanol | 60-75% |

| Reissert: Cyclization | Ethyl 2-(2,4-difluoro-6-nitrophenyl)-3-oxobutanoate | 4,6-Difluoro-1H-indole-2-carboxylic acid | Zinc, Acetic acid | 70-85% |

| Fischer Indole Synthesis | 3,5-Difluorophenylhydrazine, Diethyl ketomalonate | Ethyl 4,6-difluoro-1H-indole-2-carboxylate | PPA or H₂SO₄ | 50-70% |

| Esterification | 4,6-Difluoro-1H-indole-2-carboxylic acid, Methanol | This compound | H₂SO₄ (cat.) | >90% |

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. Both the Reissert and Fischer indole syntheses offer viable pathways to the key intermediate, 4,6-difluoro-1H-indole-2-carboxylic acid, which can then be efficiently esterified. The choice between these routes will depend on factors specific to the research or manufacturing environment. As the demand for complex fluorinated building blocks in drug discovery continues to grow, the optimization of these synthetic routes and the development of novel, more efficient methods will remain an active area of chemical research.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports. [Link]

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Reissert Indole Synthesis. (n.d.). Merck Index. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Reissert Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

- Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). Molecules. [Link]

-

Reissert indole synthesis. (n.d.). Chemeurope.com. [Link]

-

Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica. [Link]

-

An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica. [Link]

-

Ethyl 1H-indole-2-carboxylate. (2020). IUCrData. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. (2002). Organic Syntheses. [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

-

Lab #3: Esterification Reaction. (n.d.). Academia.edu. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2021). Chemistry – A European Journal. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules. [Link]

Sources

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Reissert_indole_synthesis [chemeurope.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. lakeland.edu [lakeland.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Fischer Indole Synthesis: A Comprehensive Guide to the Preparation of 4,6-Difluoroindole Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] This technical guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 4,6-difluoroindole derivatives, a class of compounds with growing importance in drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthetic pathway, the rationale behind experimental choices, and comprehensive, self-validating protocols.

The Strategic Importance of 4,6-Difluoroindole

The 4,6-difluoro substitution pattern on the indole ring is of particular interest in the design of novel therapeutics. For instance, 4,6-difluoroindole-2-carboxamides have been investigated as potent inhibitors of Mycobacterium tuberculosis and have shown promising activity against pediatric brain tumor cells.[3][4] The increased lipophilicity of the 4,6-difluoroindole scaffold may enhance cellular uptake, potentially leading to improved efficacy of drug candidates.[4]

Synthetic Strategy: A Multi-Step Approach to 4,6-Difluoroindole

The synthesis of 4,6-difluoroindole via the Fischer indole synthesis is a multi-step process that begins with the preparation of the key precursor, (4,6-difluorophenyl)hydrazine. This is followed by the classical Fischer cyclization with a suitable carbonyl compound, in this case, ethyl pyruvate, to yield an indole-2-carboxylate intermediate. Subsequent hydrolysis and decarboxylation afford the final 4,6-difluoroindole.

Figure 1: Overall synthetic workflow for 4,6-difluoroindole.

Part 1: Synthesis of the Key Precursor, (4,6-Difluorophenyl)hydrazine

The journey to 4,6-difluoroindole begins with the synthesis of its corresponding phenylhydrazine. This is typically achieved through the diazotization of 3,5-difluoroaniline followed by reduction of the resulting diazonium salt.

Mechanism and Rationale

The diazotization reaction involves the treatment of a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The subsequent reduction of the diazonium salt to the hydrazine can be accomplished using various reducing agents, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common and effective choice. The acidic conditions are crucial for the stability of the diazonium salt at low temperatures and for the reductive process.

Experimental Protocol: Synthesis of (4,6-Difluorophenyl)hydrazine Hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoroaniline | 129.11 | 10.0 g | 0.0774 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.6 g | 0.0812 |

| Stannous Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 43.8 g | 0.194 |

| Water (H₂O) | 18.02 | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-difluoroaniline (10.0 g, 0.0774 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.6 g, 0.0812 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate 500 mL beaker, dissolve stannous chloride dihydrate (43.8 g, 0.194 mol) in concentrated hydrochloric acid (30 mL).

-

Cool the stannous chloride solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Isolation:

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

-

To obtain the free hydrazine base, the hydrochloride salt can be neutralized with a base such as sodium hydroxide. However, for the subsequent Fischer indole synthesis, the hydrochloride salt is often used directly.

-

Dry the (4,6-difluorophenyl)hydrazine hydrochloride under vacuum. A typical yield for this reaction is in the range of 75-85%.

-

Part 2: The Core Reaction - Fischer Indole Synthesis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate

This step constitutes the heart of the synthesis, where the indole ring system is constructed. The reaction of (4,6-difluorophenyl)hydrazine with ethyl pyruvate under acidic conditions leads to the formation of the corresponding indole-2-carboxylate.

Mechanism and Rationale

The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The initial reaction between the phenylhydrazine and the ketone (ethyl pyruvate) forms a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring.

The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is a particularly effective catalyst for this transformation as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction towards the desired product.[5][6][7]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. azom.com [azom.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4,6-difluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4,6-difluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough structural characterization by NMR spectroscopy essential. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of such compounds.

The Structural Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The specific placement of two fluorine atoms at the 4- and 6-positions of the indole ring, combined with a methyl carboxylate group at the 2-position, creates a unique electronic and steric environment that is reflected in its NMR spectra. Understanding these spectral features is paramount for confirming the successful synthesis of the target molecule and for elucidating its structure-activity relationships.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The presence of two fluorine atoms will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Key Spectral Features:

-

N-H Proton: A broad singlet is expected in the downfield region, typically between δ 11.0 and 12.0 ppm. The chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The protons on the benzene ring (H-5 and H-7) and the pyrrole ring (H-3) will show characteristic multiplicities due to both ¹H-¹H and ¹H-¹⁹F couplings.

-

Methyl Ester Protons: A sharp singlet corresponding to the three methyl protons will appear in the upfield region, generally around δ 3.9 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | ~11.9 | br s | - |

| H-7 | ~7.5 | dd | ³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 2.0 |

| H-3 | ~7.2 | d | ⁴J(H,F) ≈ 2.5 |

| H-5 | ~7.1 | dd | ³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 2.0 |

| -OCH₃ | ~3.9 | s | - |

Rationale for Assignments:

The predicted chemical shifts and coupling constants are based on the analysis of related indole structures and the known effects of fluorine substitution. The fluorine atoms at positions 4 and 6 are strong electron-withdrawing groups, which will generally deshield the adjacent protons. The through-space and through-bond couplings between the fluorine atoms and the protons will result in the observed doublet of doublets and doublet multiplicities for the aromatic protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms, exhibiting characteristic ¹³C-¹⁹F coupling constants.

Key Spectral Features:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region, around δ 162 ppm.

-

Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons directly bonded to fluorine (C-4 and C-6) will show large one-bond ¹³C-¹⁹F coupling constants and will be significantly deshielded.

-

Methyl Ester Carbon: The methyl carbon of the ester group will appear in the upfield region, typically around δ 52 ppm.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O | ~162.0 | s | - |

| C-6 | ~158.0 | d | ¹J(C,F) ≈ 240 |

| C-4 | ~155.0 | d | ¹J(C,F) ≈ 235 |

| C-7a | ~138.0 | d | ³J(C,F) ≈ 12 |

| C-2 | ~127.5 | s | - |

| C-3a | ~127.0 | dd | ²J(C,F) ≈ 15, ⁴J(C,F) ≈ 4 |

| C-7 | ~113.0 | d | ²J(C,F) ≈ 20 |

| C-3 | ~108.0 | d | ³J(C,F) ≈ 4 |

| C-5 | ~100.0 | d | ²J(C,F) ≈ 25 |

| -OCH₃ | ~52.5 | s | - |

Rationale for Assignments:

The assignments are based on the principles of ¹³C NMR spectroscopy and the well-documented effects of fluorine substitution. The large one-bond C-F coupling constants are characteristic and provide definitive evidence for the positions of the fluorine atoms. The smaller two-, three-, and four-bond C-F couplings provide further structural confirmation.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

Sample: this compound (~10-20 mg)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR Spectrometer: 500 MHz (or higher) spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 s

-

Relaxation delay: 2 s

-

-

Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz).

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration.

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 s

-

Relaxation delay: 2 s

-

-

Process the spectrum with a line broadening factor of 1-2 Hz.

-

Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.

-

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure:

Caption: Molecular structure of this compound.

NMR Analysis Workflow:

Caption: Workflow for the acquisition and analysis of NMR data for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide is intended to be a valuable resource for scientists working with fluorinated indole derivatives, aiding in the rapid and accurate characterization of these important molecules. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, ensuring reproducibility and reliability in research and development settings.

References

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

- Govindasami, P., & Arjunan, V. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2871.

-

SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved from [Link]

- Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

physical and chemical properties of methyl 4,6-difluoro-1H-indole-2-carboxylate

An In-Depth Technical Guide to Methyl 4,6-difluoro-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering technical data, experimental insights, and contextual applications to facilitate its use as a building block in modern synthetic chemistry.

Molecular Identity and Structural Characteristics

This compound is a derivative of the indole scaffold, which is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The introduction of two fluorine atoms onto the benzene portion of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing novel therapeutic agents.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 394222-99-2[2] |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.168 g/mol [2] |

| InChI Key | OQBNNAMXCZSCFC-UHFFFAOYSA-N[2] |

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for determining its behavior in biological systems and for designing appropriate experimental conditions for its use. While extensive experimental data is not publicly available, the following table summarizes known and predicted properties based on its structure and data from closely related analogues.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Rationale / Source |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on typical appearance of similar indole esters.[3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol; limited solubility in water. | Fluorination increases lipophilicity. Common for organic intermediates.[4] |

| Storage | Store in a dry, sealed container at room temperature or refrigerated (-20°C for long-term). | Recommended for indole derivatives to prevent degradation.[4] |

| pKa (Predicted) | ~16-17 for the indole N-H proton. | Typical pKa for the N-H proton of an indole ring. |

| LogP (Predicted) | 2.5 - 3.5 | Estimated based on the structure; fluorination generally increases the partition coefficient. |

Synthesis and Purification

The primary synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor.

Synthetic Workflow

The synthesis is a straightforward esterification, typically achieved under acidic or basic conditions. A common laboratory-scale method is Fisher esterification or reaction with a methylating agent.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Esterification

This protocol is a representative example based on standard organic synthesis procedures for indole esters.

-

Reaction Setup: To a solution of 4,6-difluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a milder acid catalyst.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

Quenching and Extraction: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent like ethyl acetate.

-

Purification: Collect the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.[2]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by three main features: the indole nucleus, the ester functional group, and the fluorine substituents.

-

Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation reactions.

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. It can also undergo amidation by reacting with amines, often at elevated temperatures or with coupling agents, to form a wide range of indole-2-carboxamides.[5] This is a critical reaction for creating libraries of bioactive compounds.

-

Aromatic Ring: The difluorinated benzene ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole. However, the fluorine atoms themselves can potentially undergo nucleophilic aromatic substitution (SNAᵣ), although this typically requires harsh conditions and strongly activated systems.

Structural Elucidation and Analytical Characterization

The identity and purity of the compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A standard workflow for confirming the structure and purity of a synthesized batch is outlined below.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and a singlet around 3.9 ppm for the methyl ester protons. The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: Signals for the ten carbon atoms are expected, including the carbonyl carbon of the ester group (~160-165 ppm). The carbons attached to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at positions 4 and 6, which will likely appear as multiplets due to coupling with nearby protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, which should correspond to the calculated value for C₁₀H₇F₂NO₂.[2]

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole core is a well-established pharmacophore, and the difluoro substitution pattern is often employed to enhance metabolic stability and binding affinity.

-

Antiviral Agents: Derivatives of this compound have been investigated for their ability to inhibit HIV-1 integrase, a critical enzyme for viral replication.[2] Studies have shown that modifications, particularly at the C3 position, can significantly enhance antiviral efficacy.[2]

-

Anticancer Properties: In vitro studies have demonstrated that derivatives exhibit potent antiproliferative effects against various cancer cell lines.[2] Some analogues have shown IC₅₀ values in the low micromolar range and have been found to induce apoptosis by modulating key cellular markers.[2]

-

Antitubercular Activity: The 4,6-difluoroindole-2-carboxamide scaffold has been identified as a highly potent inhibitor of Mycobacterium tuberculosis.[5] Specifically, certain amide derivatives have shown exceptional activity against drug-sensitive and multidrug-resistant (MDR) strains by targeting the MmpL3 transporter.[6] One such derivative demonstrated an impressive minimum inhibitory concentration (MIC) of 0.012 µM.[2][5]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, information from the parent carboxylic acid provides guidance.

-

Hazard Classification (based on precursor):

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] For long-term preservation of purity, storage at -20°C is recommended.[4]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its unique combination of a privileged indole scaffold and strategic fluorine substitution makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The methodologies and data presented in this guide provide a foundational resource for scientists working with this compound, enabling its effective application in research and development programs targeting a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 394222-99-2 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. biosynce.com [biosynce.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.bldpharm.com [file.bldpharm.com]

A Guide to the Stability and Storage of Difluoroindole Compounds

Introduction: The Promise and Challenge of Difluoroindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] The strategic incorporation of fluorine, particularly difluorination, has become a key strategy for modulating the physicochemical and pharmacokinetic properties of these molecules.[3][4] Introducing two fluorine atoms can profoundly enhance metabolic stability, alter receptor binding affinity, and improve membrane permeability.[1][3][5] These benefits, however, are coupled with unique stability challenges. The high electronegativity of fluorine can alter the electron distribution of the indole ring, creating new potential liabilities.[3]

This guide provides an in-depth exploration of the factors governing the stability of difluoroindole compounds. We will dissect the common degradation pathways, provide field-proven storage and handling protocols, and detail the methodologies required to rigorously assess compound integrity. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of difluoroindole chemistry while mitigating the risks associated with their instability.

The Physicochemical Impact of Difluorination on the Indole Scaffold

Understanding the stability of difluoroindole compounds begins with appreciating how the gem-difluoro or vicinal-difluoro substitutions alter the indole's fundamental properties. Unlike a single fluorine atom, two fluorine atoms can have a more pronounced, and sometimes non-intuitive, effect.

-

Enhanced Metabolic Stability: One of the primary drivers for fluorination is to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing hydrogen with the much stronger C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability.[3] The stability of substituted 1H-indoles often increases in the order of CH₂F < CHF₂ ≪ CF₃, suggesting that difluoromethyl groups offer a significant stability advantage over monofluoromethyl groups in certain contexts.[6]

-

Altered Electron Density and pKa: Fluorine is the most electronegative element, and its presence as an electron-withdrawing group reduces the electron density of the indole ring system.[3][7] This can decrease the indole's susceptibility to electrophilic attack compared to the parent molecule.[7] Furthermore, this electronic perturbation can lower the pKa of nearby functional groups, which can influence a molecule's ionization state, solubility, and ability to permeate biological membranes.[3]

-

Conformational Effects: The introduction of fluorine can lead to subtle but significant changes in molecular conformation. These alterations can influence how a molecule interacts with its biological target, potentially enhancing binding affinity through new orthogonal interactions (e.g., C-F···H-N bonds) or by pre-organizing the molecule into a more favorable binding conformation.[8]

Key Factors Influencing Stability

The stability of a difluoroindole compound is not an intrinsic constant but a dynamic property influenced by its chemical and physical environment.

Chemical Stability

-

pH-Dependent Degradation: The indole ring is notoriously susceptible to degradation under acidic conditions.[7] The process is typically initiated by the protonation of the C3 position, which is the most electron-rich carbon, forming a highly reactive indoleninium cation. This cation can then act as an electrophile, attacking a neutral indole molecule and initiating a cascade of dimerization, trimerization, and ultimately, polymerization, often observed as a rapid color change in solution.[7] While the electron-withdrawing nature of fluorine at positions like C6 can slightly decrease the ring's electron density and thus reduce susceptibility, it does not eliminate this fundamental reactivity.[7] Therefore, prolonged exposure to even moderately acidic conditions should be avoided.

-

Oxidative Instability: The indole nucleus can be susceptible to oxidation. While difluorination can increase resistance to metabolic oxidation, chemical oxidation remains a concern. Strong oxidizing agents or even ambient air over long periods can lead to the formation of various oxidized byproducts. Storage under an inert atmosphere (e.g., nitrogen or argon) is a critical measure to prevent oxidative degradation, especially for solutions.

-

Defluorination: Certain substitution patterns can render fluorinated groups susceptible to elimination, particularly difluoromethyl groups adjacent to a lone pair of electrons or in a vinylogous position.[6] For instance, 6-difluoromethylindole has been reported to suffer from defluorination in aqueous buffer solutions at physiological pH.[6] This decomposition can be rapid and raises significant concerns for any compound containing such a substructure.[6]

Physical Stability

-

Thermal Stability: While the C-F bond is thermally robust, high temperatures can provide the activation energy needed to accelerate degradation pathways, particularly in the presence of trace acidic or basic impurities.[7] Many solid difluoroindole compounds are stable at ambient temperature, but long-term storage at reduced temperatures is always recommended to minimize the risk of degradation.[7][9]

-

Photostability: Indole and its derivatives can be sensitive to light, particularly UV radiation.[7] Energy from light absorption can promote the formation of reactive species, leading to decomposition. It is imperative to protect both solid samples and solutions of difluoroindole compounds from light to prevent potential photodecomposition.[7][10][11]

Postulated Degradation Pathways

The degradation of difluoroindole compounds can proceed through several mechanisms depending on the conditions. The primary pathways of concern are acid-catalyzed polymerization and defluorination.

Caption: A typical experimental workflow for stability assessment.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to produce potential degradation products.

-

Preparation: Prepare a stock solution of the difluoroindole compound in an appropriate solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period, as per ICH Q1B guidelines.

-

Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stability-Indicating Analytical Methods

A method is only "stability-indicating" if it can unambiguously quantify the parent compound in the presence of its degradation products, excipients, and impurities. [12]

| Technique | Application in Stability Testing | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV/DAD | The workhorse for stability testing. [13]Quantifies the parent compound and detects degradation products that possess a chromophore. | High sensitivity, accuracy, and versatility. [13]Diode-Array Detection (DAD) helps in assessing peak purity. | Co-elution of impurities can occur. Does not provide structural information on degradants. |

| LC-MS | Identifies and provides structural information on degradation products. [14]Essential for elucidating degradation pathways. | High specificity and sensitivity. Provides molecular weight information, aiding in impurity identification. | Can be less quantitative than HPLC-UV without careful validation and appropriate standards. |

| NMR | Provides detailed structural information on isolated degradation products. [13]| Unambiguous structure elucidation. | Lower sensitivity compared to HPLC and MS. Requires relatively pure samples of the degradants. |

Conclusion

Difluoroindole compounds represent a powerful class of molecules in modern chemical research and drug discovery. Their enhanced metabolic stability and unique electronic properties offer significant advantages. However, these benefits are intrinsically linked to a distinct set of stability challenges, primarily related to their susceptibility to acid-catalyzed polymerization, potential for defluorination, and sensitivity to light. By understanding the fundamental chemical principles that govern their stability, implementing rigorous storage and handling protocols, and employing validated stability-indicating analytical methods, researchers can ensure the integrity of their compounds and the reliability of their scientific outcomes. A proactive and informed approach to stability is not merely a matter of good laboratory practice; it is a prerequisite for successful research and development.

References

- Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - Refubium - Freie Universität Berlin. Freie Universität Berlin.

- Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations.

- How is 5-Fluoroindole synthesized and stored?. Guidechem.

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.

- 5-Fluoroindole. GoldBio.

- stability issues of 6-Fluoroindole under different reaction conditions. Benchchem.

- Safety and handling of fluorin

- Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid. AbMole BioScience.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- 5-Fluoroindole 98 399-52-0. Sigma-Aldrich.

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.

- Fluorene Degradation P

- Practical Guide to the Handling and Storage of Fluorinated Esters: Applic

- Thermochemical Properties of 5-Fluoroindole: An In-depth Technical Guide. Benchchem.

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Analytical Techniques In Stability Testing.

- 5-Fluoroindole. Chem-Impex.

- 6-Fluoroindole-2-carboxylic acid - SAFETY D

- Synthesis and characterization of 5-fluoroindole deriv

- Stability indicating study by using different analytical techniques. IJSDR.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Microbial degradation pathways of the herbicide dichlobenil in soils with different history of ... PubMed.

- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH.

- New pathway for the biodegradation of indole in Aspergillus niger.

- Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Semantic Scholar.

- (PDF) Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination.

- Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. abmole.com [abmole.com]

- 10. Page loading... [guidechem.com]

- 11. goldbio.com [goldbio.com]

- 12. ijsdr.org [ijsdr.org]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Therapeutic Potential of Fluorinated Indole-2-Carboxylates: A Technical Guide for Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of fluorine atoms into this versatile heterocycle has emerged as a powerful strategy to modulate its physicochemical properties and enhance its biological activity. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated indole-2-carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and therapeutic potential.

The Strategic Advantage of Fluorination in Indole Scaffolds

The incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry to optimize metabolic stability, binding affinity, and bioavailability. In the context of the indole ring, fluorination can significantly alter the electron distribution, lipophilicity, and conformational preferences of the molecule. These modifications can lead to enhanced interactions with biological targets and improved pharmacokinetic profiles. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it an invaluable tool for fine-tuning the pharmacological properties of indole-2-carboxylate derivatives.

Synthesis of Fluorinated Indole-2-Carboxylates: Key Methodologies

The synthesis of fluorinated indole-2-carboxylates often employs established indole ring formation strategies, with fluorinated precursors being key starting materials. A common and versatile method is the Fischer indole synthesis.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with a pyruvate derivative, such as ethyl pyruvate, to form the corresponding hydrazone, which then undergoes cyclization to yield the indole-2-carboxylate.[3][4]

Experimental Protocol: Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

-

Hydrazone Formation: A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ethyl (2Z)-2-(2-(4-fluorophenyl)hydrazinylidene)propanoate.

-

Cyclization (Indolization): The hydrazone is added to a pre-heated solution of polyphosphoric acid (PPA) at 100°C. The mixture is stirred vigorously for 15-20 minutes.

-

Work-up: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with water until neutral and then recrystallized from ethanol to afford the pure ethyl 5-fluoro-1H-indole-2-carboxylate.

A generalized workflow for the Fischer Indole Synthesis is depicted below.

Caption: Fischer Indole Synthesis Workflow.

Other synthetic strategies include palladium-catalyzed cross-coupling reactions and intramolecular cyclizations of appropriately substituted anilines.[1]

Diverse Biological Activities and Therapeutic Applications

Fluorinated indole-2-carboxylates and their derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Fluorination of the indole-2-carboxylate scaffold has been shown to enhance cytotoxic and antiproliferative activities against a variety of cancer cell lines.

Several fluorinated indole derivatives have been identified as potent inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] By dually targeting these kinases, these compounds can effectively disrupt cell cycle progression and induce apoptosis in cancer cells.

The diagram below illustrates the dual inhibition of EGFR and CDK2 by a hypothetical fluorinated indole-2-carboxamide.

Caption: Dual Inhibition of EGFR and CDK2 Pathways.

The antiproliferative activity of fluorinated indole-2-carboxamides has been evaluated against various cancer cell lines. The following table summarizes representative data for a selection of compounds.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)indoleamide (8c) | DAOY (Medulloblastoma) | 4.10 (cytotoxicity) | [6] |

| BZ-IND hybrid (12c) | DAOY (Medulloblastoma) | 1.02 (cytotoxicity) | [6] |

| 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione (3a) | HuTu-80 (Duodenal adenocarcinoma) | >10 | [7] |

| Indole-2-carboxylic acid triazole (I(12)) | MCF-7 (Breast cancer) | Potent activity | [8] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[5]

Antiviral Activity

Fluorinated indole-2-carboxylates have emerged as a promising class of broad-spectrum antiviral agents. Their activity has been demonstrated against a range of DNA and RNA viruses.[9][10]

The antiviral mechanisms of these compounds can be diverse, including the inhibition of viral entry, replication enzymes, or essential viral proteins. For instance, certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the HIV-1 integrase, an enzyme crucial for the integration of the viral genome into the host cell's DNA.[11][12]

A schematic representation of the inhibition of HIV-1 integrase is provided below.

Caption: Inhibition of HIV-1 Integrase.

The following table highlights the in vitro antiviral activity of selected indole-2-carboxylate derivatives.

| Compound | Target Virus | IC50 (µmol/L) | Selectivity Index (SI) | Reference |

| 8f | Coxsackie B3 | 7.18 | 17.1 | [9] |

| 14f | Influenza A | 7.53 | 12.1 | [9] |

| 6-fluoro derivative (32) | HCV | 2 nM (IC50), 90 nM (EC50) | - | [13] |

| 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochloride | Influenza A/Aichi/2/69 (H3N2) | Micromolar concentrations | High efficacy in mice | [14] |

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Fluorinated indole derivatives have demonstrated promising activity against various pathogenic bacteria and fungi.

A significant area of interest is the activity of indole-2-carboxamides against Mycobacterium species, including the causative agent of tuberculosis, M. tuberculosis, and non-tuberculous mycobacteria (NTM).[15] These compounds have been shown to target MmpL3, a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[15]

Derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16] Some compounds have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

| Compound Class | Target Organisms | MIC Range (µg/mL) | Reference |

| Indole-2-carboxamides | M. abscessus, M. tuberculosis | - | [15] |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, C. albicans | 3.125-50 | [16] |

| Indole-3-carboxamido-polyamine conjugates | S. aureus, E. coli, P. aeruginosa | - | [17] |

Neurological Activity

The versatility of the indole-2-carboxylate scaffold extends to the central nervous system. Certain derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine binding site.[18][19][20]

The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy and ischemic brain damage. By acting as antagonists at the glycine co-agonist site, fluorinated indole-2-carboxylates can modulate NMDA receptor activity, offering a potential therapeutic avenue for these conditions.[21] For example, 5-fluoroindole-2-carboxylic acid has been shown to enhance the anticonvulsive activity of conventional antiepileptic drugs.[21]

Future Directions and Conclusion

Fluorinated indole-2-carboxylates represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their therapeutic potential. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR to design more potent and selective inhibitors.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways involved in their biological effects.

-

Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

-

In Vivo Efficacy Studies: Translation of promising in vitro results to relevant animal models of disease.

References

- Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106.

- Al-Zoubi, M. S., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-13.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5296.

- Gribble, G. W. (2010). Indole derivatives. In Comprehensive Organic Synthesis II (pp. 638-681). Elsevier.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

- Varney, M. A., et al. (1992). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 35(24), 4684-4690.

- Ivachtchenko, A. V., et al. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 49(5), 301-309.

- Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321.

- Patil, S., & Patil, S. A. (2019). Indole–a promising pharmacophore in recent antiviral drug discovery. RSC advances, 9(56), 32565-32585.

- Shcheglov, D. V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 23(19), 11843.

- Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321.

- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- El-Sayed, M. A. A., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-and pyridazino-indoles. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(10), 594-605.

- Zhou, M., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 23(15), 8282.

- Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular pharmacology, 41(5), 922-932.

- Raju, M., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1, 4-disubstituted 1, 2, 3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & medicinal chemistry letters, 26(6), 1565-1571.

- Abdel-Maksoud, M. S., et al. (2023).

- Chojnacka-Wójcik, E., et al. (1998). Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs. Journal of neural transmission, 105(4-5), 435-444.

- Leeson, P. D., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of medicinal chemistry, 34(4), 1243-1252.

- Kumar, A., et al. (2022). Unfolding the Potential of Pyrrole-and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS infectious diseases, 8(2), 331-346.

- La Valeza, C., et al. (2017). Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. Bioorganic & medicinal chemistry letters, 27(14), 3149-3153.

- Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1, 2, 4-Triazole, 1, 3, 4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Ankara, Turkey), 3(1), 1-8.

- Pasanphan, W., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International journal of molecular sciences, 23(19), 11843.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Synthesis of 4,6-Difluoroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic placement of fluorine atoms on the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic routes to 4,6-difluoroindole, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to the Synthesis of 4,6-Difluoroindole

The synthesis of the 4,6-difluoroindole core can be approached through several established indole-forming methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will focus on two prominent and adaptable methods: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Additionally, modern transition-metal-catalyzed approaches offer promising alternatives.

The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis is a highly effective method for the preparation of 2,3-unsubstituted indoles and is particularly well-suited for industrial-scale production due to its generally high yields and mild reaction conditions.[1] The synthesis proceeds in two key steps: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[2][3]

Conceptual Workflow:

Figure 1: Conceptual workflow of the Leimgruber-Batcho synthesis for 4,6-difluoroindole.

Step 1: Enamine Formation

The synthesis commences with the condensation of a suitably substituted ortho-nitrotoluene, in this case, 3,5-difluoro-2-nitrotoluene, with a formamide acetal such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] The methyl group of the nitrotoluene is sufficiently acidic to react with DMF-DMA to form a highly colored enamine intermediate.[2] The use of pyrrolidine can sometimes accelerate this step by forming a more reactive intermediate.[2]

Step 2: Reductive Cyclization

The crude enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient choice.[4] Other effective reducing systems include Raney nickel with hydrazine, stannous chloride, or iron in acetic acid.[2] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to yield the aromatic indole ring.

Experimental Protocol (Adapted from General Leimgruber-Batcho Procedures): [1][4]

Part A: Synthesis of (E)-1-(3,5-difluoro-2-nitrophenyl)-N,N-dimethyl-2-aminoethene (Enamine Intermediate)

-

To a solution of 3,5-difluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

-

Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a dark-colored solid or oil and can be used in the next step without further purification.

Part B: Synthesis of 4,6-Difluoroindole

-

Dissolve the crude enamine from Part A in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 atm.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4,6-difluoroindole.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,6-difluoroindole.

The Fischer Indole Synthesis: A Classic and Widely Applicable Method

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[5][7]

Conceptual Workflow:

Figure 2: Conceptual workflow of the Fischer indole synthesis for 4,6-difluoroindole.

Step 1: Formation of the Arylhydrazone

The synthesis begins with the reaction of 3,5-difluorophenylhydrazine with a suitable carbonyl compound. To obtain the 2,3-unsubstituted 4,6-difluoroindole, acetaldehyde or an acetaldehyde equivalent is used. The hydrazine and carbonyl compound condense to form the corresponding hydrazone. This step is often carried out in a protic solvent like ethanol or acetic acid.[8]

Step 2: Acid-Catalyzed Cyclization

The hydrazone intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, and heated.[5] This induces a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[5] The choice of acid and reaction temperature can be critical and may require optimization to maximize the yield and minimize the formation of side products.[8]

Experimental Protocol (Adapted from General Fischer Indole Procedures): [8]

Part A: Synthesis of 3,5-Difluorophenylhydrazine

The starting 3,5-difluorophenylhydrazine can be prepared from 3,5-difluoroaniline via a diazotization reaction followed by reduction.

-

Dissolve 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20 °C.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-difluorophenylhydrazine, which may be purified by distillation or used directly in the next step.

Part B: Synthesis of 4,6-Difluoroindole

-

To a solution of 3,5-difluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.

-

Remove the solvent under reduced pressure.

-

To the crude hydrazone, add a catalyst such as polyphosphoric acid (PPA) or a mixture of zinc chloride in a high-boiling solvent like toluene.

-

Heat the reaction mixture to 80-120 °C for 1-4 hours, monitoring the formation of the indole by TLC.

-

After cooling to room temperature, carefully quench the reaction by pouring it into ice water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or aqueous ammonia).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-difluoroindole.

Modern Synthetic Approaches: Transition-Metal-Catalyzed Cyclizations

In recent years, transition-metal-catalyzed methods have emerged as powerful tools for the synthesis of indoles, often offering milder reaction conditions and broader functional group tolerance compared to classical methods.[9] For the synthesis of 4,6-difluoroindole, a plausible approach involves the intramolecular cyclization of a suitably substituted aniline derivative.

One such strategy could involve the palladium-catalyzed cyclization of a 2-ethynyl-3,5-difluoroaniline derivative.

Conceptual Workflow:

Figure 3: Conceptual workflow of a modern transition-metal-catalyzed synthesis of 4,6-difluoroindole.

Characterization of 4,6-Difluoroindole

The successful synthesis of 4,6-difluoroindole should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 4,6-Difluoroindole

| Property | Value | Reference |

| CAS Number | 199526-97-1 | [10] |

| Molecular Formula | C₈H₅F₂N | [10] |

| Molecular Weight | 153.13 g/mol | [10] |

| Appearance | Pale yellow to yellow liquid | [10] |

| ¹H NMR | Conforms to structure | [10] |

| Purity (GC) | ≥96.0% | [10] |